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(1-Cyanocyclohexyl)acetic acid
CAS No.: 133481-09-1
Cat. No.: VC21333059
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 133481-09-1 |
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Molecular Formula | C9H13NO2 |
Molecular Weight | 167.2 g/mol |
IUPAC Name | 2-(1-cyanocyclohexyl)acetic acid |
Standard InChI | InChI=1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12) |
Standard InChI Key | YGFXLCAKCKPSQQ-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(CC(=O)O)C#N |
Canonical SMILES | C1CCC(CC1)(CC(=O)O)C#N |
Appearance | White Solid |
Melting Point | 98-100˚C |
Chemical Identity and Structure
Molecular Characteristics
(1-Cyanocyclohexyl)acetic acid features a cyclohexyl ring substituted with a cyano group (C≡N) and an acetic acid group (CH₂COOH) at the same carbon atom (position 1). Based on chemical principles and the compound name, we can establish its fundamental properties:
Property | Value |
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Molecular Formula | C₉H₁₃NO₂ |
Molecular Weight | Approximately 167.21 g/mol |
CAS Number | 133481-09-1 |
IUPAC Name | 2-(1-cyanocyclohexyl)acetic acid |
The compound's structure includes both a polar cyano group and a carboxylic acid functionality, which significantly influence its chemical behavior and potential applications in synthesis.
Structural Features
The cyclohexane ring provides a rigid scaffold with the cyano and acetic acid groups positioned at the same carbon. This creates a quaternary carbon center that contributes to the compound's three-dimensional structure. The presence of both electron-withdrawing groups affects the electron density distribution within the molecule, influencing its reactivity patterns and intermolecular interactions.
Physical and Chemical Properties
Physical Properties
While specific physical property data is limited in the available search results, we can reasonably deduce several characteristics based on the compound's structure:
Property | Expected Characteristics |
---|---|
Physical State | Likely a white to off-white crystalline solid at room temperature |
Solubility | Moderately soluble in polar organic solvents; limited solubility in water; improved water solubility in basic conditions due to carboxylate formation |
Melting Point | Likely in the range of 100-150°C (based on similar carboxylic acids) |
Stability | Generally stable under normal conditions; sensitive to strong oxidizing agents |
Chemical Reactivity
The compound contains two principal reactive functional groups:
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The carboxylic acid group (-COOH) can undergo typical reactions including:
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Esterification with alcohols
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Amide formation with amines
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Salt formation with bases
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Reduction to alcohols
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The cyano group (-C≡N) can participate in:
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Hydrolysis to form amides or carboxylic acids
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Reduction to primary amines
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Addition reactions with nucleophiles
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This dual functionality makes (1-Cyanocyclohexyl)acetic acid a versatile building block in organic synthesis.
Related Compounds and Structural Relationships
Structural Analogues
Several related compounds provide context for understanding (1-Cyanocyclohexyl)acetic acid:
The structural relationship between (1-Cyanocyclohexyl)acetic acid and (1-Aminocyclohexyl)acetic acid is particularly noteworthy. The replacement of the cyano group with an amino group significantly alters the chemical properties, with the amino derivative being more basic and having different reactivity patterns.
Comparative Analysis
When comparing (1-Cyanocyclohexyl)acetic acid with its amino counterpart (1-Aminocyclohexyl)acetic acid, several key differences emerge:
Synthesis Methods
Reaction Conditions
The synthesis would typically involve controlled reaction conditions:
Synthetic Step | Typical Conditions | Considerations |
---|---|---|
Cyanation | Use of cyanide sources such as KCN or TMSCN with appropriate catalysts | Requires careful handling due to cyanide toxicity |
Alkylation | Base-catalyzed reactions (e.g., NaH, LDA) in aprotic solvents | Control of regioselectivity is important |
Hydrolysis | Acidic or basic conditions depending on the specific intermediate | Selective hydrolysis may be required to preserve the cyano group |
Spectroscopic Properties
Predicted Spectral Characteristics
Based on its structure, (1-Cyanocyclohexyl)acetic acid would exhibit characteristic spectroscopic features:
Spectroscopic Method | Expected Key Features |
---|---|
IR Spectroscopy | Strong C=O stretching (~1700-1725 cm⁻¹); O-H stretching (~3000-3500 cm⁻¹); C≡N stretching (~2200-2250 cm⁻¹) |
¹H NMR | Signals for cyclohexyl protons (~1.2-2.0 ppm); methylene protons adjacent to carboxylic acid (~2.5-3.0 ppm); carboxylic acid proton (~10-13 ppm) |
¹³C NMR | Cyano carbon (~115-120 ppm); carboxylic carbon (~170-180 ppm); quaternary carbon (~40-50 ppm) |
Mass Spectrometry | Molecular ion peak corresponding to M⁺ (m/z ≈ 167); fragmentation patterns including loss of OH and COOH groups |
Comparative Research Context
Related Research Areas
The study of cyano-substituted cyclohexyl compounds intersects with several research domains:
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Development of novel synthetic methodologies for preparing functionalized cycloalkanes
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Investigation of cyano-containing compounds as pharmacophores in medicinal chemistry
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Exploration of structure-activity relationships in compounds containing quaternary carbon centers
Future Research Directions
Several promising research directions emerge for (1-Cyanocyclohexyl)acetic acid:
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Optimization of synthetic routes to improve yield and stereoselectivity
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Exploration of transformations leveraging both functional groups simultaneously
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Investigation of potential biological activities through systematic structure-activity relationship studies
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Development of applications in asymmetric synthesis, potentially utilizing the quaternary carbon center
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